molecular formula C13H20N2O B2500890 N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide CAS No. 1396683-92-3

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide

Cat. No.: B2500890
CAS No.: 1396683-92-3
M. Wt: 220.316
InChI Key: NMFOQWQPEULADH-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide is a complex organic compound that features a pyrrolidine ring, a but-2-yn-1-yl group, and a pent-4-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide typically involves multi-step organic reactionsThe final step involves the addition of the pent-4-enamide group under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting their activity. The but-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on biomolecules, while the pent-4-enamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring and a benzonitrile group.

    N-(pyridin-2-yl)amides: Contains a pyridine ring and an amide group.

    Pyrrolidine-2,5-diones: Contains a pyrrolidine ring and two ketone groups.

Uniqueness

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)pent-4-enamide is unique due to its combination of a pyrrolidine ring, a but-2-yn-1-yl group, and a pent-4-enamide moiety. This unique structure allows it to interact with a wide range of molecular targets and undergo various chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylbut-2-ynyl)pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-3-8-13(16)14-9-4-5-10-15-11-6-7-12-15/h2H,1,3,6-12H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMFOQWQPEULADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC#CCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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